

A Comparative Analysis of 1.8% Topical Lidocaine System and 5% Lidocaine Patch

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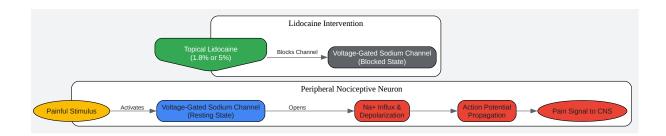


This guide provides a detailed comparison of two topical **lidocaine** formulations indicated for the relief of pain associated with post-herpetic neuralgia (PHN): the 1.8% **lidocaine** topical system and the 5% **lidocaine** patch. The 1.8% system was approved based on its demonstrated bioequivalence to the 5% patch, which has established efficacy in treating PHN. This comparison focuses on their pharmacokinetic profiles, adhesion performance, and safety, supported by data from key clinical studies.

Mechanism of Action

Topical **lidocaine** provides analgesia by blocking voltage-gated sodium channels within the dermal nociceptors of A-delta and C fibers.[1] This action inhibits the initiation and conduction of neuronal impulses, thereby reducing the ectopic discharges that contribute to neuropathic pain.[1]





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Figure 1: Signaling pathway of topical **lidocaine**'s analgesic effect.

Comparative Data

The following tables summarize the key comparative data between the 1.8% **lidocaine** topical system and the 5% **lidocaine** patch, derived from two Phase 1, single-center, open-label, randomized pharmacokinetic studies in healthy adults.[1]

Product Characteristics

Attribute	1.8% Lidocaine Topical System	5% Lidocaine Patch
Formulation	Nonaqueous polymer matrix	Aqueous polymer matrix (hydrogel)
Lidocaine Content	36 mg (18 mg per gram adhesive)	700 mg (50 mg per gram adhesive)
Size	10 cm x 14 cm	10 cm x 14 cm
Thickness	~0.08 cm	~0.16 cm
Weight	2 g adhesive	14 g adhesive
Bioavailability	~48%	~3% ± 2%



Data sourced from Gudin et al., 2020.[1]

Pharmacokinetic Parameters (Single Application of 3 Systems/Patches)

Bioequivalence was established as the 90% confidence intervals for the ratio of geometric means for key pharmacokinetic parameters fell within the standard 80% to 125% range.[1]

Parameter	1.8% Lidocaine Topical System (Mean ± SD)	5% Lidocaine Patch (Mean ± SD)
Cmax (ng/mL)	80.45 ± 25.53	75.38 ± 29.96
Tmax (hours, median [range])	13.95 [9.0–20.0]	12.69 [9.1–24.0]
AUC0-t (ng·h/mL)	1145.4 ± 359.7	1133.4 ± 404.7
AUC0-inf (ng·h/mL)	1238.2 ± 372.2	1250.9 ± 423.8
T½ (hours)	5.56 ± 1.67	6.27 ± 1.77

Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; T½: Half-life. Data from Study 1.[1]

Adhesion Performance

Adhesion was assessed using a 5-point scale (0 = \geq 90% adhered; 1 = \geq 75% to <90% adhered; 2 = \geq 50% to <75% adhered; 3 = >0% to <50% adhered; 4 = completely detached).

Adhesion Score at 12 Hours	1.8% Lidocaine Topical System	5% Lidocaine Patch
Mean Score	0.22	0.86
Subjects with Score > 2	0	13 patches (8.1%)
Completely Detached (Score 4)	0	5 patches (3.1%)



The 1.8% topical system demonstrated statistically superior adhesion compared to the 5% patch (P<0.001). Data from Study 2.[1]

Safety and Tolerability

Adverse Events (AEs) - Study 1	1.8% Lidocaine Topical System	5% Lidocaine Patch
Overall Incidence of AEs	3.6%	10.5%
Treatment-Related AEs	0%	Not specified
Serious or Severe AEs	0	0
AEs Leading to Discontinuation	0	1 (not treatment-related)
Mean Irritation Score	<1 (barely perceptible erythema)	<1 (barely perceptible erythema)

Data from Gudin et al., 2020.[1][2]

Experimental Protocols

The comparative data were primarily generated from two Phase 1, single-center, open-label, randomized, crossover studies in healthy adult subjects.

Bioequivalence Study (Study 1 & 2)

- Objective: To compare the pharmacokinetic profiles of the 1.8% **lidocaine** topical system and the 5% **lidocaine** patch.[1]
- Design: Two open-label, randomized, two-period crossover studies.[1]
- Subjects: Healthy adult volunteers (N=56 in Study 1, N=54 in Study 2).[1]
- Procedure:
 - In Study 1, subjects first received a single intravenous bolus of lidocaine to determine the apparent dose of the topical products.[1]

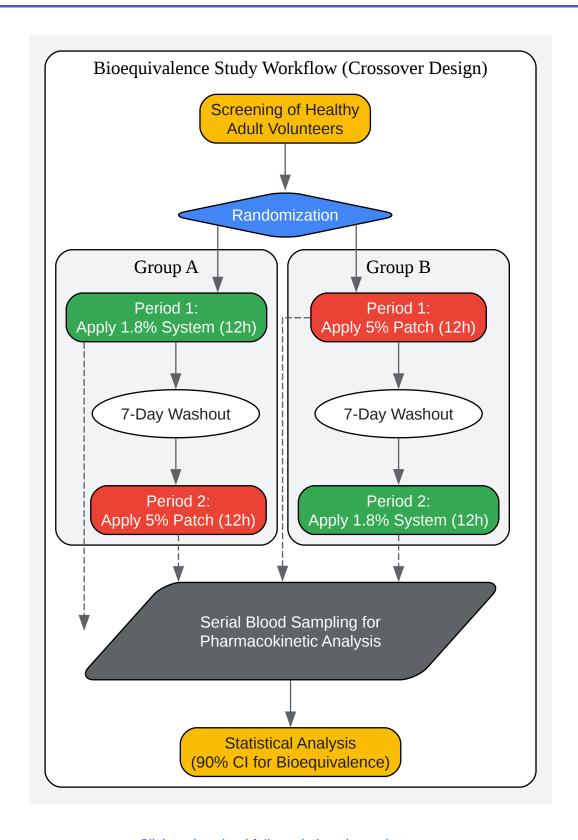






- After a 7-day washout period, subjects were randomized to receive either three 1.8% topical systems or three 5% patches applied to their back for 12 hours.[1]
- Following another 7-day washout period, subjects crossed over to the other treatment.[1]
- Serial blood samples were collected over time to measure plasma lidocaine concentrations using a validated liquid chromatography with tandem mass spectrometry method.[3]
- Statistical Analysis: Analysis of variance (ANOVA) was used on log-transformed pharmacokinetic parameters (Cmax, AUC). Bioequivalence was concluded if the 90% confidence intervals of the ratio of the geometric means for these parameters were within the 80% to 125% range.[3][4]





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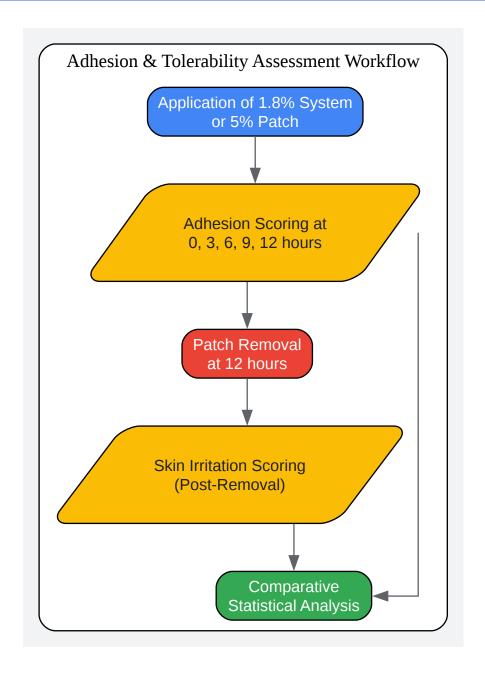
Figure 2: Experimental workflow for the bioequivalence studies.



Adhesion and Tolerability Study

- Objective: To assess and compare the adhesion performance and skin tolerability of both products.
- Design: Conducted as part of the bioequivalence studies, particularly Study 2.
- Procedure:
 - Following the application of the patches as described in the bioequivalence protocol.
 - Adhesion was scored by trained personnel at specific time points (e.g., 0, 3, 6, 9, and 12 hours) using a standardized 5-point scale.
 - Skin irritation was assessed after patch removal using a dermal response scale.
- Statistical Analysis: Adhesion scores were compared between the two products using appropriate statistical tests to determine superiority.





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Figure 3: Workflow for adhesion and tolerability assessment.

Conclusion

The 1.8% **lidocaine** topical system achieves bioequivalent plasma concentrations to the 5% **lidocaine** patch with a significantly lower drug load (36 mg vs. 700 mg), indicating a more efficient drug delivery system.[1] While direct comparative efficacy trials in patients with post-herpetic neuralgia have not been published, the established bioequivalence serves as the basis for the 1.8% system's indication for this condition.[5] Furthermore, clinical studies in



healthy volunteers have demonstrated that the 1.8% topical system has a superior adhesion profile and a comparable safety and skin tolerability profile to the 5% **lidocaine** patch.[1][6][7] The improved adhesion may be a critical factor in ensuring consistent drug delivery over the 12-hour administration period.[8]

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